[6-(Methylthio)-4-pyrimidinyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-methylsulfanylpyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-6(2-3-8)9-5-10-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIUVKHTSDYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylthio 4 Pyrimidinyl Acetonitrile
The synthesis of [6-(Methylthio)-4-pyrimidinyl]acetonitrile is a strategic process that involves the initial construction of the pyrimidine (B1678525) scaffold, followed by the regioselective introduction of substituents.
Chemical Reactivity and Transformation Pathways of 6 Methylthio 4 Pyrimidinyl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile group, a potent electron-withdrawing feature, imparts significant reactivity to the adjacent methylene (B1212753) group and the nitrile carbon itself. This enables a variety of chemical transformations, including nucleophilic additions, reductions, and its participation in cyclization reactions to form complex heterocyclic systems.
Nucleophilic Additions Leading to Amides and Carboxylic Acids
The nitrile functionality of [6-(Methylthio)-4-pyrimidinyl]acetonitrile can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amide, 2-(6-(methylthio)-4-pyrimidinyl)acetamide, and subsequently the carboxylic acid, 2-(6-(methylthio)-4-pyrimidinyl)acetic acid.
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide. Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the carboxylic acid and ammonium (B1175870) salts.
Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt under more forceful conditions, which upon acidification yields the carboxylic acid. The selective hydrolysis to the amide is often achievable under controlled conditions.
| Product | Reagents and Conditions |
| 2-(6-(methylthio)-4-pyrimidinyl)acetamide | H₂SO₄ or HCl in H₂O, controlled temperature |
| 2-(6-(methylthio)-4-pyrimidinyl)acetic acid | H₂SO₄ or HCl in H₂O, reflux |
| 2-(6-(methylthio)-4-pyrimidinyl)acetamide | NaOH or KOH in H₂O/EtOH, controlled temperature |
| 2-(6-(methylthio)-4-pyrimidinyl)acetic acid | NaOH or KOH in H₂O/EtOH, reflux, followed by H₃O⁺ workup |
Reductions of the Nitrile Group to Primary Amines
The nitrile group of this compound can be reduced to a primary amine, 2-(6-(methylthio)-4-pyrimidinyl)ethanamine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reduction with a strong hydride reagent like LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a highly effective method. The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. However, a potential side reaction with LiAlH₄ is the reduction of the pyrimidine (B1678525) ring itself, which has been observed in related pyrimidine derivatives.
Catalytic hydrogenation offers a milder alternative. This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often carried out in a solvent like ethanol (B145695) or methanol, sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amines as byproducts. The choice of catalyst and reaction conditions can be crucial to achieve high selectivity for the primary amine without affecting other functional groups in the molecule.
| Product | Reagents and Conditions |
| 2-(6-(methylthio)-4-pyrimidinyl)ethanamine | 1. LiAlH₄, THF or Et₂O2. H₂O workup |
| 2-(6-(methylthio)-4-pyrimidinyl)ethanamine | H₂, Raney Ni, EtOH/NH₃ |
| 2-(6-(methylthio)-4-pyrimidinyl)ethanamine | H₂, Pd/C, MeOH |
Cyclization Reactions Involving the Nitrile for Fused Heterocycle Construction
The acetonitrile moiety of this compound is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the nitrile group and the active methylene group allows for a variety of cyclocondensation reactions with suitable bifunctional reagents. These reactions are instrumental in constructing novel polycyclic compounds with potential applications in medicinal chemistry and materials science.
For instance, the reaction with reagents containing adjacent nucleophilic and electrophilic centers can lead to the formation of new rings fused to the pyrimidine core. The active methylene protons can be deprotonated by a base to form a carbanion, which can then act as a nucleophile. The nitrile group itself can also participate in cyclizations, for example, by reaction with a nucleophile at the carbon atom, followed by intramolecular reaction of the nitrogen atom.
The specific outcome of these reactions is highly dependent on the nature of the cyclizing agent and the reaction conditions employed. These synthetic strategies provide a versatile platform for creating a diverse range of complex heterocyclic structures based on the pyrimidine scaffold.
Chemical Transformations Involving the Methylthio Group
The methylthio group at the 6-position of the pyrimidine ring is another key site for chemical modification, allowing for oxidation to sulfoxides and sulfones, as well as nucleophilic displacement.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the methylthio group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule.
Controlled oxidation, typically with one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, will generally yield the [6-(methylsulfinyl)-4-pyrimidinyl]acetonitrile (sulfoxide). The use of stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in acetic acid, will lead to the formation of [6-(methylsulfonyl)-4-pyrimidinyl]acetonitrile (sulfone). The sulfone group is a strong electron-withdrawing group and can significantly influence the reactivity of the pyrimidine ring.
| Product | Reagents and Conditions |
| [6-(Methylsulfinyl)-4-pyrimidinyl]acetonitrile | m-CPBA (1 equiv.), CH₂Cl₂, 0 °C |
| [6-(Methylsulfonyl)-4-pyrimidinyl]acetonitrile | m-CPBA (>2 equiv.), CH₂Cl₂, reflux |
| [6-(Methylsulfonyl)-4-pyrimidinyl]acetonitrile | H₂O₂, CH₃COOH |
Nucleophilic Displacement Reactions of the Methylthio Substituent
The methylthio group on the pyrimidine ring can be susceptible to nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups. While the methylthio group is generally a less reactive leaving group than a halogen, its displacement can be achieved with strong nucleophiles.
For instance, reactions with amines, alkoxides, or thiolates can lead to the substitution of the methylthio group. The reactivity of the methylthio group can be enhanced by its prior oxidation to the corresponding sulfoxide or, more effectively, the sulfone. The methylsulfonyl group is an excellent leaving group, and its displacement by nucleophiles proceeds much more readily. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for introducing a wide range of substituents at the 6-position of the pyrimidine ring. The lability of a methylthio group in a similar pyrimidine system has been demonstrated, suggesting this is a viable transformation pathway. rsc.org
| Reactant | Nucleophile | Product |
| This compound | R-NH₂ | [6-(Alkylamino)-4-pyrimidinyl]acetonitrile |
| [6-(Methylsulfonyl)-4-pyrimidinyl]acetonitrile | R-OH / Base | [6-(Alkoxy)-4-pyrimidinyl]acetonitrile |
| [6-(Methylsulfonyl)-4-pyrimidinyl]acetonitrile | R-SH / Base | [6-(Alkylthio)-4-pyrimidinyl]acetonitrile |
Electrophilic Aromatic Substitution on the Pyrimidine Ring System
The pyrimidine ring system is inherently resistant to electrophilic aromatic substitution due to its electron-deficient nature. slideshare.netresearchgate.netresearchgate.net For such reactions to occur, the ring typically requires the presence of strong electron-donating substituents that can activate it towards electrophilic attack. researchgate.netjocpr.com The most probable site for electrophilic attack on a pyrimidine ring is the C-5 position, as it is the most electron-rich position compared to C-2, C-4, and C-6. slideshare.netresearchgate.net
Table 1: Predicted Influence of Substituents on the Electrophilic Aromatic Substitution of the Pyrimidine Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Methylthio (-SMe) | 6 | Weakly Activating (Resonance) | May slightly increase electron density at C-5 |
| Acetonitrile (-CH₂CN) | 4 | Deactivating (Inductive) | Decreases overall ring reactivity |
Investigation of Reaction Mechanisms and Intermediate Species
Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, the investigation of its reaction mechanisms and any associated intermediate species can be inferred from the general behavior of substituted pyrimidines.
Given the electron-deficient character of the pyrimidine ring, nucleophilic substitution reactions are more common than electrophilic substitutions. slideshare.net However, if an electrophilic substitution were to occur at the C-5 position, the proposed mechanistic pathway would likely follow the general mechanism for electrophilic aromatic substitution. This involves the initial attack of an electrophile on the C-5 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C-5 position would then restore the aromaticity of the pyrimidine ring, yielding the substituted product.
The stability of the intermediate sigma complex is a critical factor in determining the feasibility and regioselectivity of the reaction. The presence of the methylthio group at C-6 could potentially stabilize the positive charge in the intermediate through resonance, thereby facilitating the reaction to some extent. In contrast, the electron-withdrawing nature of the acetonitrile group at C-4 would destabilize such an intermediate.
The direct characterization of reaction intermediates and transition states for reactions involving this compound has not been documented. Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into the geometries and energies of these transient species. nih.gov Such studies would be instrumental in mapping the potential energy surface of the reaction, identifying the transition states, and calculating the activation barriers for different possible reaction pathways.
For a hypothetical electrophilic substitution at C-5, computational modeling could help in:
Visualizing the structure of the sigma complex intermediate.
Determining the extent of charge delocalization and the stabilizing effect of the methylthio group.
Calculating the energy of the transition state leading to the formation of the intermediate and the subsequent transition state for proton elimination.
Without specific experimental or computational data for this compound, any discussion on its reaction intermediates and transition states remains speculative and based on the established principles of physical organic chemistry and heterocyclic chemistry.
Synthetic Exploration of Derivatives and Analogs of 6 Methylthio 4 Pyrimidinyl Acetonitrile
Systematic Synthesis of Structurally Modified Pyrimidine (B1678525) Derivatives
The synthesis of derivatives from [6-(Methylthio)-4-pyrimidinyl]acetonitrile can be approached by systematically altering each of its three key structural components.
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. scialert.netwikipedia.org This electronic characteristic makes the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack, while electrophilic substitution is generally difficult unless activating (electron-donating) groups are present at the C5 position. wikipedia.orgresearchgate.net
In the this compound framework, the existing methylthio and cyanomethyl groups influence the core's reactivity. Further substitution on the pyrimidine ring, typically at the C2 or C5 positions, can significantly modulate its chemical properties.
Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is challenging. However, the introduction of strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups at the C2 or C5 position can activate the ring sufficiently for reactions like halogenation or nitration to occur at the C5 position. researchgate.netgrowingscience.com
Nucleophilic Substitution: The C2 position is a primary site for further nucleophilic aromatic substitution (SNAr). For instance, starting with a 2-chloro-4-(cyanomethyl)-6-(methylthio)pyrimidine intermediate, the chlorine atom can be displaced by various nucleophiles like amines, alkoxides, or thiolates. The regioselectivity of nucleophilic attack on substituted pyrimidines is well-documented, with the C4 and C6 positions being generally more reactive than the C2 position. nih.govstackexchange.com However, with leaving groups at all three positions, the reaction conditions can be tuned to achieve selective substitution.
The electronic nature of the substituents plays a critical role. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ enhance the ring's electrophilicity, accelerating nucleophilic substitution rates, while electron-donating groups (EDGs) like -NH₂ or -OCH₃ have the opposite effect. nih.govacs.orgacs.org
Table 1: Effect of C5-Substituents on Nucleophilic Substitution Rates in Pyrimidine Derivatives
| Substituent at C5 | Electronic Effect | Relative Reaction Rate with Nucleophile |
| -NO₂ | Strong EWG (-M) | Drastically Increased nih.govacs.org |
| -COOMe | Strong EWG (-M) | Drastically Increased nih.govacs.org |
| -CF₃ | Strong EWG (-I) | Significantly Increased nih.govacs.org |
| -H | Neutral | Reference Rate |
| -NH₂ | Strong EDG (+M) | Drastically Decreased / No Reaction nih.govacs.org |
| -OCH₃ | Strong EDG (+M) | Drastically Decreased / No Reaction nih.govacs.org |
This table illustrates the qualitative impact of substituents on the rate of nucleophilic aromatic substitution on the pyrimidine core, based on principles from related systems.
The acetonitrile (B52724) group features an active methylene (B1212753) (-CH₂-) adjacent to the electron-withdrawing cyano group, making its protons acidic and amenable to deprotonation by a suitable base. ajrconline.orgegyankosh.ac.in The resulting carbanion is a potent nucleophile, enabling a variety of modifications.
Alkylation and Acylation: The carbanion can be readily alkylated or acylated by reacting it with alkyl halides or acyl chlorides, respectively. This allows for the introduction of various side chains and the elongation of the acetonitrile moiety.
Condensation Reactions: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes or ketones. ajrconline.org This reaction forms a substituted olefin, providing a pathway to more complex molecular architectures.
Hydrolysis and Further Transformations: The nitrile group itself is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, [6-(Methylthio)-4-pyrimidinyl]acetic acid. This acid can then be converted into esters, amides, or other carboxylic acid derivatives. Alternatively, the nitrile can be reduced to a primary amine, [2-(6-(methylthio)-4-pyrimidinyl)ethan-1-amine], using reducing agents like lithium aluminum hydride (LiAlH₄).
The methylthio (-SCH₃) group at the C6 position is another key site for synthetic diversification. It can be easily oxidized or displaced.
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) derivatives. nih.govacs.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur significantly impacts the electronic properties of the pyrimidine ring. The sulfone group, in particular, is a powerful electron-withdrawing group and an excellent leaving group.
Nucleophilic Displacement: The methylthio group, and more so the methylsulfonyl group, can be displaced by a wide range of nucleophiles. rsc.org This SNAr reaction is a common strategy for introducing diversity at this position. For example, reaction with amines yields amino-substituted pyrimidines, while reaction with alkoxides provides alkoxy derivatives. The enhanced leaving group ability of the sulfonyl group makes the displacement reaction significantly more facile compared to displacing the methylthio group directly. nih.govacs.org
Structure-Reactivity Relationship Studies in Derived Compounds
The systematic modifications described above lead to a diverse library of compounds, each with unique chemical properties. Understanding the relationship between these structural changes and the resulting reactivity is crucial for designing predictable synthetic pathways.
Structural modifications at one site of the molecule can profoundly influence the reactivity at another.
Influence of Core Substituents on Side-Chain Reactivity: Introducing a strong EWG (e.g., a nitro group at C5 or converting the C6-methylthio to a methylsulfonyl) increases the acidity of the acetonitrile protons. This makes deprotonation easier, facilitating alkylation or condensation reactions at the side chain under milder basic conditions.
Influence of Side-Chain Modification on Core Reactivity: Hydrolyzing the nitrile to a carboxylate group (-COO⁻) introduces a deactivating, electron-donating group, which would hinder nucleophilic substitution on the pyrimidine ring.
Selectivity in Nucleophilic Substitution: In derivatives containing multiple leaving groups, such as a 2-chloro-6-methylsulfonyl pyrimidine, selectivity can be achieved. The methylsulfonyl group is generally a better leaving group than chloride, allowing for its selective displacement under controlled conditions. Furthermore, the electronic nature of other ring substituents dictates the most electrophilic site; EWGs typically enhance reactivity at the para (C4/C6 to C2) and ortho (C5 to C4/C6) positions. stackexchange.com
Electronic Effects: The reactivity of the pyrimidine core is largely dictated by the electronic nature of its substituents. A Hammett-type analysis can correlate the reaction rates of, for example, nucleophilic substitution with the electronic parameters (σ) of the substituents. As shown in Table 1, EWGs dramatically accelerate SNAr reactions, while EDGs retard them. nih.govacs.org This principle allows for the fine-tuning of reactivity over several orders of magnitude.
Basicity: The basicity of the pyrimidine ring nitrogens is significantly influenced by substituents. scialert.net EDGs like amino or methoxy (B1213986) groups increase the pKₐ of the ring nitrogens, making them more basic. acs.org Conversely, EWGs like sulfonyl or nitro groups decrease basicity by pulling electron density away from the ring. This change in basicity affects how the molecule behaves in acidic or basic media and its potential for N-alkylation. wikipedia.org
Table 2: Predicted Chemical Behavior Based on Structural Variation
| Derivative Type | Key Structural Change | Predicted Impact on Reactivity |
| 6-Methylsulfonyl Analog | Oxidation of -SCH₃ to -SO₂CH₃ | Greatly enhances susceptibility of C6 to nucleophilic attack. nih.govacs.org |
| 5-Nitro Analog | Introduction of -NO₂ at C5 | Activates the ring towards nucleophilic substitution at C4/C6; increases acidity of acetonitrile protons. nih.govacs.org |
| 5-Amino Analog | Introduction of -NH₂ at C5 | Deactivates the ring towards nucleophilic substitution; activates towards electrophilic substitution. researchgate.netnih.gov |
| Acetic Acid Analog | Hydrolysis of -CN to -COOH | The carboxylate form (-COO⁻) deactivates the ring towards nucleophilic attack. |
| 2-Aminoethan-1-amine Analog | Reduction of -CN to -CH₂NH₂ | Introduces a nucleophilic primary amine for further functionalization. |
This table provides a predictive correlation between key structural modifications of this compound and the resulting chemical behavior.
Design and Synthesis of Fused Pyrimidine Systems Incorporating the this compound Motif
The this compound scaffold serves as a valuable and versatile building block in the synthesis of fused pyrimidine derivatives. nih.gov The strategic positioning of the nitrile and the active methylene group, along with the reactive methylthio substituent, provides multiple sites for cyclization reactions, leading to the formation of diverse bicyclic and polycyclic heterocyclic systems. mdpi.com These fused systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines and their wide range of biological activities. core.ac.ukresearchgate.netnih.gov
The design of these fused systems often involves intramolecular or intermolecular condensation reactions where the acetonitrile moiety participates directly in the formation of the new heterocyclic ring. The synthetic strategies employed are aimed at creating these complex molecules in an efficient manner, often through multi-step sequences that build upon the pre-functionalized pyrimidine core. researchgate.net
Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives
One of the most prominent applications of the this compound motif is in the synthesis of thieno[2,3-d]pyrimidines. This class of compounds has garnered considerable attention for its potential as kinase inhibitors and other therapeutic agents. nih.govnih.gov The construction of the thiophene (B33073) ring fused to the pyrimidine core is typically achieved through the Gewald reaction.
In this synthetic approach, the active methylene group of the acetonitrile moiety reacts with elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine. This is followed by an intramolecular cyclization where the newly formed thiolate attacks the nitrile carbon, leading to the formation of an amino-thiophene ring fused to the pyrimidine. This expeditious multi-step sequence provides a direct route to substituted 4-amino-thieno[2,3-d]pyrimidines. researchgate.net The general scheme involves the reaction of the pyrimidine acetonitrile precursor with a carbonyl compound, elemental sulfur, and an amine base.
Detailed research has demonstrated the synthesis of various thieno[2,3-d]pyrimidine derivatives designed as potential inhibitors of phosphodiesterase 4 (PDE4). researchgate.net These syntheses often involve a strategy where the thienopyrimidine ring is constructed first, followed by further modifications. For instance, novel thieno[2,3-d]pyrimidines containing a fused cyclohexane (B81311) ring have been synthesized through a sequence involving a Gewald reaction, followed by Dieckmann-type cyclization and Krapcho decarboxylation. researchgate.net
Table 1: Examples of Synthesized Thieno[2,3-d]pyrimidine Derivatives
| Compound | Precursor | Reagents and Conditions | Research Focus |
|---|---|---|---|
| 2-(5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-yl)acetonitrile | 2-aminocyclohex-1-ene-1-carbonitrile | CS₂, NaH, DMF; then 2-(6-chloro-4-pyrimidinyl)acetonitrile | Synthesis of PDE4 inhibitors researchgate.netrsc.org |
| 6-Substituted thieno[2,3-d]pyrimidine analogs with thiophene side chains | Bromo-aryl carboxylate | Multi-step synthesis | Dual inhibitors of GARFTase and AICARFTase nih.gov |
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine core is another key fused heterocyclic system accessible from pyrimidine precursors. nih.gov These compounds are recognized as potent protein kinase inhibitors with promising therapeutic applications. unisi.itsemanticscholar.org The synthesis of the fused pyrazole (B372694) ring often involves the reaction of a suitably substituted pyrimidine with hydrazine (B178648) or its derivatives.
Starting from a precursor like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be derived from reactions involving malononitrile (B47326) derivatives, various pyrazolo[3,4-d]pyrimidines can be obtained. semanticscholar.org For example, reaction with acetic anhydride (B1165640) can lead to a pyrazolo[3,4-d] nih.govrsc.orgoxazine intermediate, which can then be reacted with nucleophiles like primary aromatic amines or hydrazine hydrate (B1144303) to furnish the desired pyrazolo[3,4-d]pyrimidine core. semanticscholar.org Subsequent condensation of the resulting amino or hydrazino pyrazolopyrimidine with aldehydes can introduce further diversity, leading to the formation of polyfused systems like pyrazolo[4,3-e] unisi.itsemanticscholar.orgrsc.orgtriazolo[1,5-c]pyrimidines. semanticscholar.orgnih.gov This highlights the utility of the cyanomethyl group as a reactive handle for elaboration and further cyclization.
The versatility of this synthetic approach allows for the creation of extensive libraries of pyrazolo[3,4-d]pyrimidine derivatives for screening against various biological targets. researchgate.netunisi.it
Table 2: Examples of Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Precursor | Reagents and Conditions | Research Focus |
|---|---|---|---|
| 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] nih.govrsc.orgoxazin-3-yl)acetonitrile | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride, reflux | Intermediate for pyrazolo[3,4-d]pyrimidines semanticscholar.org |
| 2-(5-Amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] nih.govrsc.orgoxazin-3-yl)acetonitrile | Hydrazine hydrate | Synthesis of pyrazolopyrimidine derivatives semanticscholar.org |
| Pyrazolo[4,3-e] unisi.itsemanticscholar.orgrsc.orgtriazolo[1,5-c]pyrimidine derivatives | 2-(5-Amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | Aromatic aldehydes, iodine, acetonitrile | Synthesis of polyfused heterocyclic systems semanticscholar.org |
Theoretical and Computational Investigations of 6 Methylthio 4 Pyrimidinyl Acetonitrile and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical studies offer a powerful lens through which the intrinsic properties of molecules can be examined. These methods provide a detailed picture of the electron distribution and energy levels, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.
Application of Ab Initio and Density Functional Theory (DFT) Methods
Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry. Ab initio methods, rooted in first principles of quantum mechanics, offer high accuracy but are computationally demanding. DFT, on the other hand, provides a balance between accuracy and computational cost, making it a popular choice for studying larger molecular systems.
In the investigation of pyrimidine (B1678525) derivatives, DFT methods, particularly with the B3LYP functional and various basis sets like 6-311++G(d,p), have been extensively used to optimize molecular geometries and calculate electronic properties. ijcce.ac.irnih.gov These calculations are crucial for understanding the stability of different isomers and the electronic effects of substituents on the pyrimidine ring. For instance, in a study on pyridinyl and pyrimidinyl phosphonates, the B3LYP/6-311++G(d,p) level of theory was employed to obtain optimized structures and electronic properties. ijcce.ac.ir The choice of method and basis set is critical and is often validated by comparing calculated results with experimental data where available.
Time-dependent DFT (TD-DFT) is another powerful tool used to predict the electronic absorption spectra of molecules. ijcce.ac.ir By calculating the excitation energies and oscillator strengths, TD-DFT can provide insights into the nature of electronic transitions, which is essential for designing molecules with specific optical properties.
Analysis of Frontier Molecular Orbitals, Charge Distribution, and Reactivity Descriptors
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. scite.ai The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir
For pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In a study of pyrimidinyl phosphonates, analysis of the global descriptors revealed that a smaller energy gap between the frontier orbitals correlated with higher reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution and predicting reactive sites. The MEP surface displays regions of positive and negative electrostatic potential, indicating areas susceptible to nucleophilic and electrophilic attack, respectively.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors are instrumental in comparing the reactivity of different derivatives and in understanding structure-activity relationships. jmaterenvironsci.com
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |
Computational Modeling and Simulation of Reaction Mechanisms
Understanding the intricate details of chemical reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes. Computational modeling provides a virtual laboratory to explore reaction pathways, identify transient intermediates, and characterize transition states.
Elucidation of Transition State Structures and Energy Barriers for Chemical Transformations
The transition state (TS) is a fleeting, high-energy arrangement of atoms that lies along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of a reaction. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures.
By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state. The geometry of the TS provides valuable insights into the bonding changes that occur during the reaction. For instance, in the computational study of the deamination of cytidine, a prototypic pyrimidine derivative, the transition states for both stepwise and concerted mechanisms were located to determine the most favorable reaction pathway. nih.gov
The calculated energy barriers can be used to predict reaction rates and to understand the factors that influence them, such as the nature of substituents or the presence of a catalyst.
Investigation of Solvation Effects on Reaction Pathways and Kinetics
Most chemical reactions of practical interest occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms. Solvation effects can be incorporated into computational models using either explicit or implicit solvent models.
Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach offers a good compromise between accuracy and computational efficiency.
Studies on pyrimidine derivatives have shown that the solvent can significantly influence conformational preferences and reaction barriers. nih.gov For example, the relative stability of different conformers of a molecule can change in solvents of different polarity due to dipole-dipole interactions. By performing calculations with different solvent models, it is possible to predict how a reaction will behave in various solvent environments.
Conformational Analysis and Molecular Dynamics Simulations of Compound Stability and Interactions
The three-dimensional shape or conformation of a molecule is intimately linked to its physical, chemical, and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of a molecule and reveal its dynamic behavior. These simulations are particularly useful for studying large and flexible molecules where a simple potential energy surface scan may not be sufficient.
For derivatives of [6-(Methylthio)-4-pyrimidinyl]acetonitrile, conformational analysis can reveal the preferred orientations of the methylthio and acetonitrile (B52724) groups relative to the pyrimidine ring. This information is crucial for understanding how the molecule interacts with its environment, such as a biological receptor or a crystal lattice. For instance, a conformational study of related N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides utilized both DFT calculations and experimental IR analysis to identify stable conformers in the gas phase and in solution. nih.gov
MD simulations can also be used to study the interactions of the molecule with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior. The choice of force field is a critical aspect of MD simulations, as it determines the accuracy of the calculated energies and forces. researchgate.netresearchgate.net
Synthetic Utility and Applications As a Key Chemical Building Block
Role as a Strategic Synthon for the Construction of Complex Organic Molecules
In the realm of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. [6-(Methylthio)-4-pyrimidinyl]acetonitrile serves as a strategic synthon due to the distinct reactivity of its constituent parts. The acetonitrile (B52724) group, with its acidic methylene (B1212753) protons, can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations, effectively extending the carbon chain at the 4-position of the pyrimidine (B1678525) ring.
Furthermore, the methylthio group at the 6-position is a key functional handle. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents, including amines, alkoxides, and other nucleophiles. This displacement reaction is fundamental to modifying the pyrimidine core. Additionally, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which further enhances its leaving group ability and modulates the electronic properties of the pyrimidine ring, offering another layer of synthetic control. The nitrile functionality itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of compounds.
Strategies for Chemical Diversification and Combinatorial Library Synthesis
The multifunctionality of this compound makes it an ideal substrate for chemical diversification and the synthesis of combinatorial libraries. Combinatorial chemistry aims to rapidly generate a large number of structurally related compounds for screening in drug discovery and materials science.
The sequential and orthogonal reactivity of the different sites on the molecule can be exploited to build molecular diversity. For instance, a library of compounds can be generated by first reacting the acetonitrile moiety with a diverse set of electrophiles. Subsequently, the methylthio group can be displaced by a variety of nucleophiles. This two-dimensional diversification strategy allows for the creation of a large matrix of distinct products from a small set of starting materials. Solid-phase synthesis techniques can also be employed, where the pyrimidine scaffold is attached to a resin, facilitating the purification and handling of intermediates during the library's construction.
| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |
| Acetonitrile Moiety | Alkylation | Alkyl Halides (R-X) | Introduction of various alkyl chains |
| Acetonitrile Moiety | Condensation | Aldehydes/Ketones | Formation of α,β-unsaturated nitriles |
| Methylthio Group | Nucleophilic Substitution | Amines (R-NH2), Alcohols (R-OH) | Introduction of amino or alkoxy groups |
| Nitrile Group | Hydrolysis / Reduction | H3O+ / H2, Catalyst | Conversion to carboxylic acids or primary amines |
This interactive table summarizes potential strategies for the chemical diversification of the core scaffold.
Precursor in the Development of Novel Chemical Scaffolds for Broad Organic Synthesis
Beyond its use in modifying existing structures, this compound is a valuable precursor for the de novo synthesis of novel and complex heterocyclic scaffolds. The reactive sites on the molecule can be induced to participate in intramolecular reactions to form fused ring systems.
For example, by carefully choosing reagents that react with both the acetonitrile side chain and another position on the pyrimidine ring, chemists can construct bicyclic and tricyclic systems. A common strategy involves the introduction of a functional group onto the acetonitrile side chain that can subsequently react with the nitrogen atom of the pyrimidine ring or a substituent introduced at the 6-position. This can lead to the formation of fused pyrimidine systems such as pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in medicinal chemistry.
The versatility of this starting material allows for the generation of diverse molecular frameworks that are of significant interest in the development of new pharmaceuticals and functional materials.
| Initial Compound | Reaction Sequence | Resulting Scaffold |
| This compound | 1. Introduction of a reactive group at the acetonitrile moiety. 2. Intramolecular cyclization. | Fused Pyrimidine Heterocycles (e.g., Pyrrolo[2,3-d]pyrimidines) |
| This compound | 1. Modification at the 6-position via substitution. 2. Cyclization involving the acetonitrile group. | Novel Bicyclic Heterocycles |
This table outlines the role of this compound as a starting material for novel chemical scaffolds.
Future Research Directions in 6 Methylthio 4 Pyrimidinyl Acetonitrile Chemistry
Development of Novel and More Sustainable Synthetic Routes
The current synthetic pathways to [6-(Methylthio)-4-pyrimidinyl]acetonitrile and its downstream products, such as the antiplatelet agent Ticagrelor, often involve multiple steps and the use of hazardous or inefficient reagents. jocpr.comnih.gov Future research will be critically focused on developing greener, more cost-effective, and atom-economical synthetic methods.
Key areas for investigation include:
Elimination of Hazardous Reagents: Traditional syntheses have employed reagents like n-butyllithium, isoamyl nitrite (B80452), and bromoform, which are pyrophoric, toxic, or environmentally harmful. nih.gov Future routes will aim to replace these with safer alternatives. For instance, research into alternative diazotization reagents, such as solid-supported nitrite resins ("Resin-NO2"), presents a safer and more environmentally friendly approach for constructing related triazole rings. nih.gov
Catalytic Approaches: The development of novel catalytic systems (e.g., transition metal, organocatalytic, or biocatalytic) can reduce activation energy, increase selectivity, and minimize waste. Research could focus on catalytic C-H activation to directly introduce the acetonitrile (B52724) moiety onto the pyrimidine (B1678525) core, potentially shortening the synthetic sequence.
Green Solvents and Conditions: A significant portion of chemical waste is solvent-related. nih.gov Future synthetic designs will prioritize the use of green solvents such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov Furthermore, exploring solvent-free reactions or reactions under microwave irradiation could drastically reduce energy consumption and reaction times. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Unexpected Transformations
The known chemistry of this compound is largely confined to its role as a building block. Future research should aim to unlock the full synthetic potential of its functional groups—the pyrimidine ring, the methylthio group, and the acetonitrile moiety.
Functionalization of the Pyrimidine Ring: Beyond its current use, the pyrimidine core could be a scaffold for further derivatization. Research into selective C-H functionalization at other positions on the ring could lead to a new family of pyrimidine derivatives with novel biological or material properties. mdpi.com
Transformations of the Methylthio Group: The methylthio (-SCH3) group is not merely a passive substituent. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties and reactivity of the pyrimidine ring. These oxidized derivatives could also serve as leaving groups in nucleophilic aromatic substitution reactions, opening pathways to new 2-substituted pyrimidines.
Reactivity of the Acetonitrile Moiety: The methylene (B1212753) group of the acetonitrile substituent is acidic and can be deprotonated to form a carbanion. While this reactivity is used in some condensation reactions, its full potential remains untapped. google.comwipo.int Future work could explore its use in aldol-type reactions, Michael additions, or as a nucleophile in transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Integration of Advanced Computational Methodologies for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for predicting molecular behavior, thereby accelerating research and reducing reliance on trial-and-error experimentation. rsc.org Applying these methods to this compound can guide future research in a more targeted and efficient manner.
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity of reactions. jchemrev.comjchemrev.com This can help researchers identify the most promising conditions for a desired transformation or understand the formation of unexpected byproducts. Computational studies can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the design of new derivatization strategies. nih.gov
Catalyst Design: In silico screening can be employed to design and identify optimal catalysts for the synthesis of this compound. By modeling the interaction between the substrate and various catalysts, researchers can predict which catalysts will offer the highest efficiency and selectivity, saving significant experimental time and resources.
Material and Drug Design: The electronic properties of molecules derived from this compound, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to predict their potential use in electronic materials or as pharmacophores. jchemrev.comjchemrev.com Molecular docking studies can predict the binding affinity of novel derivatives to biological targets, guiding the development of new potential therapeutic agents. nih.govdovepress.com
Application of Flow Chemistry and Automation for Scalable and Efficient Synthesis
Moving from traditional batch processing to continuous flow chemistry is a major trend in the pharmaceutical and fine chemical industries, offering enhanced safety, scalability, and efficiency. nih.govoxfordglobal.com this compound, as a key industrial intermediate, is an ideal candidate for this technological shift.
Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer compared to batch reactors. mdpi.com This allows for precise control over reaction temperatures, especially for highly exothermic reactions, and enables the safe use of hazardous reagents or unstable intermediates by generating and consuming them in situ. digitellinc.comnih.gov
Improved Efficiency and Scalability: Continuous flow processes can operate for extended periods, allowing for high-throughput production without the need for large reactors. acs.org Optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) can be automated and performed rapidly, significantly shortening development timelines. researchgate.netresearchgate.net The scalability of flow chemistry facilitates a smoother transition from laboratory-scale synthesis to industrial production. mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of [6-(Methylthio)-4-pyrimidinyl]acetonitrile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the methylthio group ( ppm for SCH) and the pyrimidine ring protons ( ppm). -NMR can identify the nitrile carbon ( ppm) and pyrimidine carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (CHNS) by matching the exact mass (e.g., m/z 165.0365 for [M+H]).
- Infrared (IR) Spectroscopy : Confirm the nitrile group via a sharp peak near 2240 cm .
Q. What synthetic routes are commonly used to introduce the methylthio group into pyrimidine derivatives?
- Methodological Answer :
- Nucleophilic Substitution : React 6-chloro-4-pyrimidinylacetonitrile with sodium methanethiolate (NaSCH) in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Cross-Coupling Reactions : Use Pd-catalyzed C–S coupling between a bromopyrimidine precursor and methanethiol derivatives.
- Thiolation Agents : Employ Lawesson’s reagent or elemental sulfur with methylating agents under controlled conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) or CuI for coupling reactions; highlights catalyst choice as critical for heterocyclic systems.
- Solvent Optimization : Use acetonitrile or DMF for solubility and reaction efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Example Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | DMF | 80 | 72 |
| CuI | MeCN | 60 | 65 |
Q. What strategies mitigate solubility challenges of this compound in aqueous biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) to enhance solubility without denaturing proteins.
- Prodrug Modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in pyrido-pyrimidine derivatives ().
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .
Q. How should researchers address conflicting NMR data observed during characterization?
- Methodological Answer :
- Repeat Experiments : Ensure sample purity via column chromatography or recrystallization.
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals (e.g., pyrimidine ring vs. nitrile proximity effects).
- Comparative Analysis : Cross-reference with structurally similar compounds, such as [4-(methylthio)phenyl]acetonitrile (δ: 7.3–7.5 ppm for aromatic protons) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity of this compound derivatives?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., IC measurements with positive controls) to minimize variability.
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC).
- Target-Specific Profiling : Test against a panel of enzymes (e.g., kinases, oxidases) to identify off-target effects. highlights structural modifications (e.g., methoxy groups) that enhance selectivity .
Structure-Activity Relationship (SAR) Exploration
Q. What functional group modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Nitrile Replacement : Substitute with carboxyl or amide groups to improve hydrogen-bonding potential.
- Methylthio Optimization : Replace SCH with bulkier thioethers (e.g., cyclopropylthio) to modulate steric effects.
- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl at C2) to enhance electrophilicity. shows chloro-substituted pyrimidines exhibit higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
